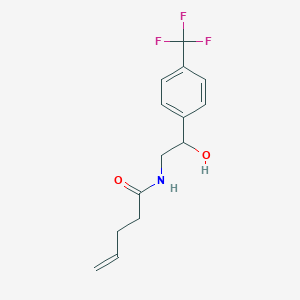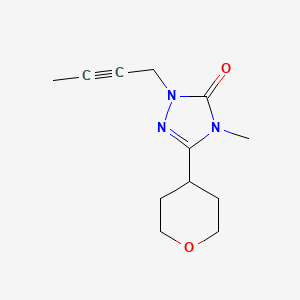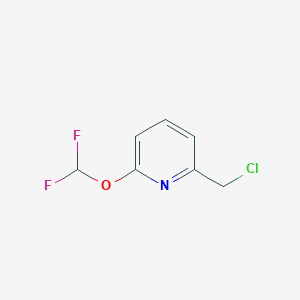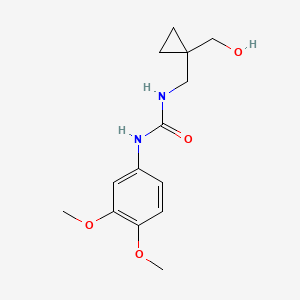
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide” is an organic compound . It belongs to the class of organic compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other .
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position . For example, free radical bromination, nucleophilic substitution, and oxidation are common reactions . The synthesis of trifluoromethylated heterocycles has gained more attention due to their physical and pharmaceutical properties .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . These reactions can be either SN1 or SN2 . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Scientific Research Applications
Novel Enaminones and Antibacterial Activity
Research on related enaminones has shown that these compounds, including variations like 4-[(2-hydroxy-5-methylphenyl)amino]pent-3-en-2-one among others, have been prepared and characterized for their antibacterial activity. These compounds were found to be non-cytotoxic and exhibited mild or no antibacterial activity, suggesting a potential avenue for exploring non-cytotoxic compounds with modified structures for enhanced antibacterial properties (Cindrić et al., 2018).
Synthesis and Electro-Optical Properties of Aromatic Polyamides and Polyimides
In the realm of polymer science, research has focused on the synthesis and characterization of polymers derived from monomers similar in structure to N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide. For instance, aromatic polyamides and polyimides bearing pendant 3,6-dimethoxycarbazole units have been synthesized, demonstrating useful levels of thermal stability and electrochromic performance. These materials show promise for applications in electronic devices due to their reversible electrochemical oxidation and color change capabilities (Hsiao et al., 2015).
Inhibition of Enzymatic Activities
Isoxazol derivatives, including those structurally related to N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide, have been studied for their ability to inhibit dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis. These studies provide insight into the potential of such compounds in modulating immune responses, given the enzyme's role in pyrimidine nucleotide synthesis essential for immune cell function. The specificity and potency of these inhibitors may offer a pathway for the development of new immunosuppressive drugs (Knecht & Löffler, 1998).
Antibacterial Activity of Enaminone Complexes
Enaminones structurally related to N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide have been synthesized and assessed for antibacterial activity. The synthesis of complexes with Fe(II) and Zn(II) ions and their subsequent testing against Escherichia coli and Staphylococcus aureus revealed that while the ligands themselves were inactive, certain complexes exhibited significant antibacterial action. This suggests that metal complexes of enaminones may hold potential as antibacterials, highlighting the importance of metal coordination in enhancing biological activity (Mahmud et al., 2010).
Future Directions
properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-2-3-4-13(20)18-9-12(19)10-5-7-11(8-6-10)14(15,16)17/h2,5-8,12,19H,1,3-4,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRHGANYFFVWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pent-4-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2744120.png)
![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2744121.png)

![(2Z,4Z)-2-cyano-4-methyl-5-phenyl-N-[2-(trifluoromethyl)phenyl]penta-2,4-dienamide](/img/structure/B2744126.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2744127.png)


![3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2744131.png)
![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butanamide](/img/structure/B2744132.png)
![2-(3-formyl-1H-indol-1-yl)-N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]acetamide](/img/structure/B2744133.png)
